molecular formula C10H9ClO5 B6599817 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoaceticacid CAS No. 1898403-94-5

2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoaceticacid

Cat. No.: B6599817
CAS No.: 1898403-94-5
M. Wt: 244.63 g/mol
InChI Key: QRNUQZAOVMRJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C10H11ClO5. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an oxoacetic acid moiety. It is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Formation of Oxoacetic Acid: The carboxylic acid is then converted to the oxoacetic acid derivative through a reaction with acetic anhydride (CH3CO)2O in the presence of a catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid may involve:

    Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing crystallization or distillation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Formation of higher carboxylic acids

    Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
  • 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid
  • 2-(2-chloro-3,4-dimethoxyphenyl)ethanol

Uniqueness

2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxoacetic acid moiety differentiates it from similar compounds, providing unique opportunities for chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNUQZAOVMRJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.